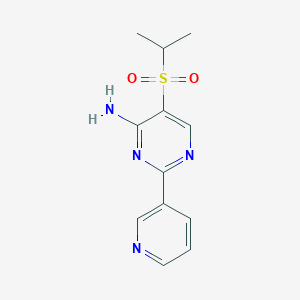

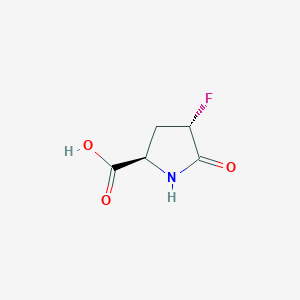

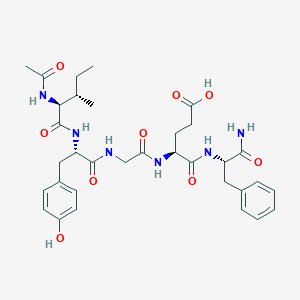

![molecular formula C9H9NOS B070382 7-Methoxy-2-methylbenzo[d]thiazole CAS No. 163298-70-2](/img/structure/B70382.png)

7-Methoxy-2-methylbenzo[d]thiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of derivatives related to 7-Methoxy-2-methylbenzo[d]thiazole often involves complex chemical reactions, including cyclization, alkylation, and oxidation processes. For instance, the preparation of 6,7-Dihydro-6-methyl-5H-dibenzo[b,g][1,5]thiazocine, a compound related to the target molecule, is achieved through cyclization of amino alcohol using thionyl chloride in acetonitrile, followed by methylation and various oxidation steps (Ohkata, Takee, & Akiba, 1985). Another example involves the synthesis of 4-(7-methoxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-N-(aryl)thiazol-2-amines, starting from 2-(2-methylallyloxy)phenol through a series of reactions including Claisen rearrangement, cyclization, and etherification (Luo Xian, 2011).

Molecular Structure Analysis

The molecular structure of compounds related to 7-Methoxy-2-methylbenzo[d]thiazole has been extensively studied. X-ray crystallography and other analytical methods, such as NMR spectroscopy, have provided detailed insights into their structural features. For example, the crystal structure of certain derivatives shows that these compounds belong to specific crystal systems with defined space groups, indicating a well-organized molecular architecture (Du & Wu, 2020).

Chemical Reactions and Properties

Chemical reactions involving 7-Methoxy-2-methylbenzo[d]thiazole derivatives include oxidation, bromination, and amidation, showcasing the compound's reactivity towards various reagents. These reactions often lead to the formation of sulfoxides, N-oxides, and sulfones, among other products, highlighting the compound's versatile chemical behavior (Ohkata et al., 1985).

Direcciones Futuras

Thiazoles, including “7-Methoxy-2-methylbenzo[d]thiazole”, have shown notable pharmacological actions, making them significant potential compounds in the rapidly growing chemical world . They are being used in the development of new drugs and materials, and new synthetic approaches and patterns of reactivity . Therefore, the future directions in the study of “7-Methoxy-2-methylbenzo[d]thiazole” could involve further exploration of its biological activities and potential applications in drug design and material science.

Propiedades

IUPAC Name |

7-methoxy-2-methyl-1,3-benzothiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NOS/c1-6-10-7-4-3-5-8(11-2)9(7)12-6/h3-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULNOESYCOCNVQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C(=CC=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methoxy-2-methylbenzo[d]thiazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

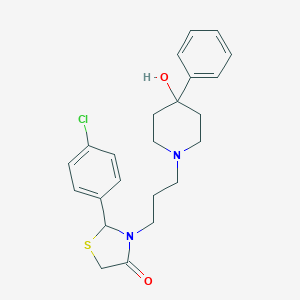

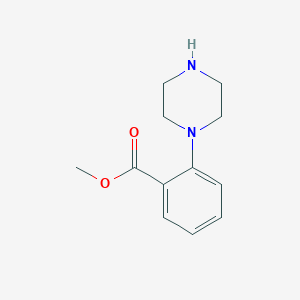

![1-[3,5-Bis(trifluoromethyl)phenyl]pyrrole](/img/structure/B70324.png)

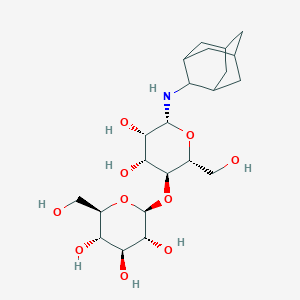

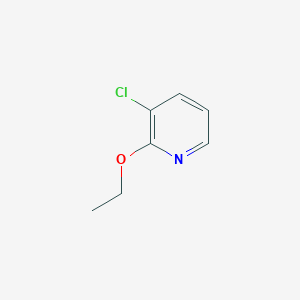

![1h-Imidazo[1,2-b]pyrazole-1-carbaldehyde](/img/structure/B70325.png)

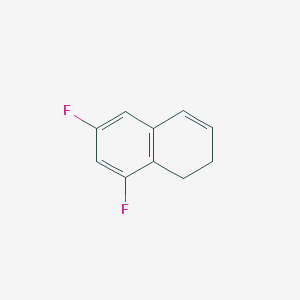

![1,1-Diphenyl-tetrahydro-pyrrolo[1,2-c]oxazol-3-one](/img/structure/B70326.png)